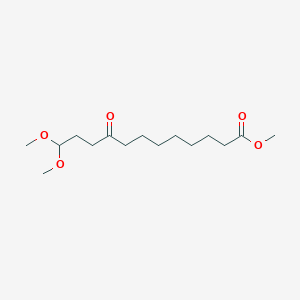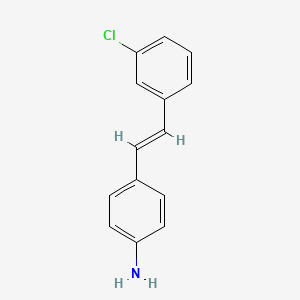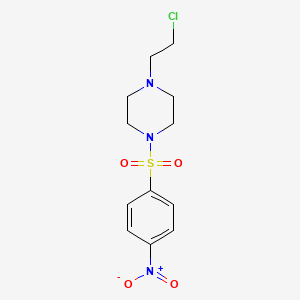![molecular formula C15H20ClNO2 B14340412 furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101104-94-3](/img/structure/B14340412.png)
furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a methoxyphenyl group, and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
Formation of the Azanium Chloride Moiety: The azanium chloride moiety can be formed by reacting an amine with hydrochloric acid, resulting in the formation of the corresponding ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological effects. The azanium chloride moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-methyl: A simpler furan derivative with a methyl group instead of the methoxyphenyl group.
Furan-2-propyl: Another furan derivative with a propyl group.
Uniqueness
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is unique due to the presence of the methoxyphenyl group and the azanium chloride moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
101104-94-3 |
|---|---|
Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-17-15-9-3-2-6-13(15)7-4-10-16-12-14-8-5-11-18-14;/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3;1H |
InChI Key |
QOWCPINXBMTSSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC[NH2+]CC2=CC=CO2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
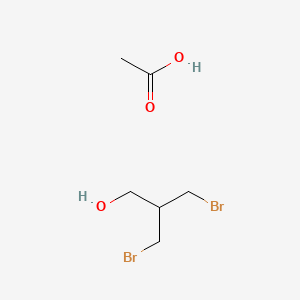
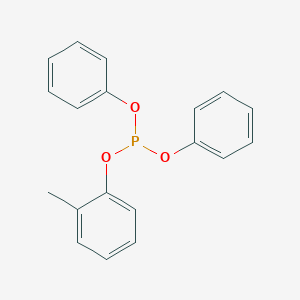
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
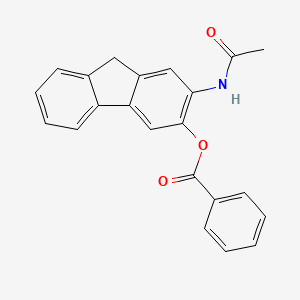
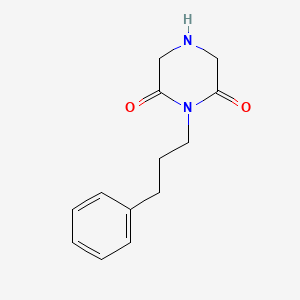
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

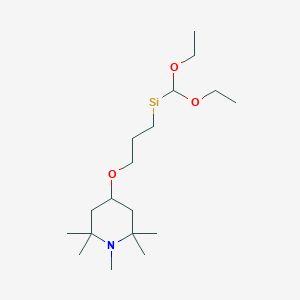
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
